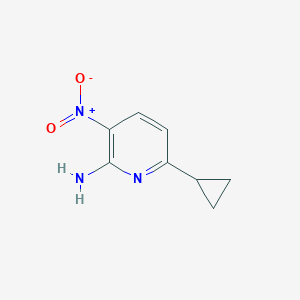

6-Cyclopropyl-3-nitro-pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "6-Cyclopropyl-3-nitro-pyridin-2-amine" is a nitrogen-containing heterocycle that is part of a broader class of compounds with potential applications in pharmaceutical and materials science. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related structures, which can be used to infer properties and reactivity patterns for "6-Cyclopropyl-3-nitro-pyridin-2-amine" .

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed amination reactions, as seen in the preparation of 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one derivatives . The optimization of reaction conditions, including the choice of catalysts, ligands, bases, and solvents, is crucial for achieving high yields and selectivity. The use of Pd2(dba)3 with DavePhos (L3) has been shown to be effective for such transformations . This information suggests that similar palladium-catalyzed methodologies could potentially be applied to the synthesis of "6-Cyclopropyl-3-nitro-pyridin-2-amine."

Molecular Structure Analysis

The molecular structure of related compounds can be determined using X-ray diffraction and quantum chemical DFT analysis . For instance, the structure of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine has been elucidated, revealing a bent conformation of the hydrazo-bridge and a dihedral angle between the planes of the phenyl and pyridine rings . These findings provide a basis for predicting the molecular geometry and conformation of "6-Cyclopropyl-3-nitro-pyridin-2-amine," which may also exhibit planar and non-planar features due to the presence of the cyclopropyl and nitro groups.

Chemical Reactions Analysis

The reactivity of similar compounds with amines and thiols has been studied, showing that primary and secondary amines and thiols can add to certain functional groups in a regio- and stereoselective manner . Additionally, the aminolysis of related compounds can be influenced by the steric and electronic properties of the amines involved . These studies suggest that "6-Cyclopropyl-3-nitro-pyridin-2-amine" may also undergo reactions with nucleophiles, such as amines, under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds in this class can be inferred from their molecular structures and the functional groups present. For example, the presence of a nitro group is likely to contribute to the acidity of the compound and may affect its solubility in organic solvents . The cyclopropyl group could impart strain to the molecule, influencing its reactivity and stability . Vibrational spectroscopy, such as IR and Raman, can be used to characterize the functional groups and assess the purity of the synthesized compounds .

Propiedades

IUPAC Name |

6-cyclopropyl-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-8-7(11(12)13)4-3-6(10-8)5-1-2-5/h3-5H,1-2H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGFWBKFHHAGTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(C=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B3020414.png)

![1-[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B3020419.png)

![3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B3020421.png)

![4-{[(4-Fluorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B3020424.png)

![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3020428.png)

![Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate](/img/structure/B3020430.png)

![2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3020434.png)